molecular formula C14H15NO B1362607 C-(4-Methoxy-phenyl)-C-phenyl-methylamine CAS No. 2538-34-3

C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Cat. No.: B1362607
CAS No.: 2538-34-3
M. Wt: 213.27 g/mol
InChI Key: MXDBCXKVTJDKNP-UHFFFAOYSA-N
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Description

C-(4-Methoxy-phenyl)-C-phenyl-methylamine is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine typically involves the reaction of 4-methoxybenzaldehyde with benzylamine under reductive amination conditions. The reaction is often catalyzed by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the secondary amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

C-(4-Methoxy-phenyl)-C-phenyl-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C-(4-Methoxy-phenyl)-C-phenyl-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of C-(4-Methoxy-phenyl)-C-phenyl-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(4-Methoxy-phenyl)-C-phenyl-methylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBCXKVTJDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967100
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-34-3, 5267-46-9
Record name 2538-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 12, but using 9.4 g of 4-methoxybenzophenone oxime, 33.9 g of ammonium acetate, 7.46 g of sodium cyanoborohydride, and 79 ml of a 17-19% by volume aqueous solution of titanium trichloride, 6.78 g of the title compound were obtained as an oily substance.
Name
4-methoxybenzophenone oxime
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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